molecular formula C7H5ClFNO B12955442 2-Fluoro-5-methylisonicotinoyl chloride

2-Fluoro-5-methylisonicotinoyl chloride

Cat. No.: B12955442
M. Wt: 173.57 g/mol
InChI Key: RJTVSXIGDKBFDD-UHFFFAOYSA-N
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Description

2-Fluoro-5-methylisonicotinoyl chloride is an organic compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of a fluorine atom at the second position and a methyl group at the fifth position on the isonicotinoyl chloride ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-methylisonicotinoyl chloride typically involves the fluorination of 5-methylisonicotinoyl chloride. One common method is the direct fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.

Another approach involves the use of nucleophilic substitution reactions where a suitable fluorine source, such as potassium fluoride (KF), is used to replace a leaving group (e.g., chlorine) on the 5-methylisonicotinoyl chloride precursor. This reaction is often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using automated reactors to ensure consistent quality and yield. The choice of fluorinating agents and reaction conditions is optimized to minimize by-products and maximize the efficiency of the process. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methylisonicotinoyl chloride undergoes various chemical reactions, including:

  • Nucleophilic Substitution: : The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by nucleophiles such as amines, alcohols, or thiols. These reactions are typically carried out in the presence of a base like triethylamine or pyridine.

  • Oxidation: : The methyl group on the pyridine ring can be oxidized to form the corresponding carboxylic acid or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: : The compound can be reduced to form the corresponding amine or alcohol. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, alcohols, thiols; conditions include polar aprotic solvents (DMF, DMSO) and bases (triethylamine, pyridine).

    Oxidation: Reagents like potassium permanganate, chromium trioxide; conditions include acidic or basic aqueous solutions.

    Reduction: Reagents like lithium aluminum hydride, sodium borohydride; conditions include anhydrous solvents (ether, tetrahydrofuran).

Major Products

    Nucleophilic Substitution: Corresponding amides, esters, or thioesters.

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines, alcohols.

Scientific Research Applications

2-Fluoro-5-methylisonicotinoyl chloride has several applications in scientific research:

  • Chemistry: : Used as a building block in the synthesis of more complex fluorinated organic molecules. It is valuable in the development of new pharmaceuticals and agrochemicals.

  • Biology: : Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

  • Medicine: : Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

  • Industry: : Utilized in the production of specialty chemicals and materials with unique properties imparted by the fluorine atom.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methylisonicotinoyl chloride is largely dependent on its ability to interact with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoroisonicotinoyl chloride
  • 5-Methylisonicotinoyl chloride
  • 2-Chloro-5-methylisonicotinoyl chloride

Uniqueness

2-Fluoro-5-methylisonicotinoyl chloride is unique due to the presence of both a fluorine atom and a methyl group on the isonicotinoyl chloride ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for specific applications where such characteristics are desired. The fluorine atom enhances the compound’s stability and lipophilicity, while the methyl group can influence its reactivity and binding interactions.

Properties

Molecular Formula

C7H5ClFNO

Molecular Weight

173.57 g/mol

IUPAC Name

2-fluoro-5-methylpyridine-4-carbonyl chloride

InChI

InChI=1S/C7H5ClFNO/c1-4-3-10-6(9)2-5(4)7(8)11/h2-3H,1H3

InChI Key

RJTVSXIGDKBFDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1C(=O)Cl)F

Origin of Product

United States

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